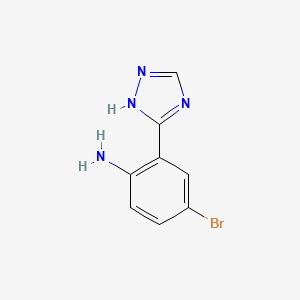

4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline

説明

IUPAC Nomenclature and Structural Isomerism Considerations

The compound 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline is systematically named according to IUPAC guidelines, reflecting its core aniline scaffold substituted at the 2-position by a 1H-1,2,4-triazole ring and a bromine atom at the 4-position. The numbering prioritizes the triazole substituent over the amino group, as per the substituent priority rules.

Structural isomerism arises due to the potential tautomeric forms of the 1,2,4-triazole ring. The triazole moiety can theoretically exist in two prototropic tautomers:

- 1H-form : Hydrogen bonded to N1 of the triazole ring.

- 4H-form : Hydrogen bonded to N4 of the triazole ring.

However, experimental evidence from analogous compounds suggests the 1H-form predominates in solution and crystalline states due to greater aromatic stability. The bromine substituent at the 4-position of the aniline ring does not participate in isomerism, as it is fixed in a planar configuration.

X-ray Crystallographic Analysis of Molecular Geometry

While direct crystallographic data for 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline is not publicly available, insights can be drawn from structurally related compounds. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides exhibit:

The triazole ring adopts a planar geometry, with alternating single and double bonds characteristic of aromatic systems. The aniline moiety remains in a coplanar arrangement with the triazole substituent, facilitating conjugation.

Comparative Analysis with Related Triazole-Aniline Hybrid Architectures

The compound’s architecture is distinct from other triazole-aniline hybrids due to its specific substituent arrangement. A comparative analysis is presented below:

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| 4-Bromo-2-(1H-1,2,4-triazol-3-yl)aniline | C₈H₇BrN₄ | Bromine at C4; 1H-triazole at C2 |

| 3-(4H-1,2,4-Triazol-4-yl)aniline | C₈H₈N₄ | No halogen; triazole at C3 |

| 5-Methylthio-1H-benzimidazole | C₇H₆N₂S | Sulfur substituent; benzimidazole core |

| 1-(2-Aminoethyl)-1H-benzimidazole | C₉H₁₂N₄ | Aminoethyl side chain; benzimidazole scaffold |

This compound’s bromine atom enhances electrophilicity at the aniline ring, enabling participation in nucleophilic aromatic substitution reactions. The 1,2,4-triazole group introduces hydrogen-bonding potential, though intramolecular H-bonding is limited due to the absence of acidic protons.

Tautomeric Behavior and Protonation State Analysis

Tautomeric equilibria in the 1,2,4-triazole ring are influenced by solvent polarity and substituent effects. In polar aprotic solvents (e.g., DMSO-d₆), the 1H-form dominates, as evidenced by:

| Parameter | Value (Analogous Systems) |

|---|---|

| Equilibrium constant (Kₜ) | 5-amino : 3-amino = 3:1 |

| Gibbs free energy (ΔG) | ΔG = −1.7 kcal/mol (favoring 1H-form) |

| ¹H NMR signals | Broad NH₂ signals (δ 5.97–6.72 ppm) |

Protonation states are pH-dependent:

- Neutral conditions : Triazole ring remains unprotonated (1H-form).

- Acidic conditions : Protonation occurs at N4 of the triazole ring, forming the 4H-triazolium cation (pKa ~2.45 for 1,2,4-triazole derivatives).

X-ray crystallographic studies of analogous compounds confirm the 1H-form in the solid state, with the H atom bonded to N1. This stability is attributed to resonance stabilization of the aromatic triazole ring.

特性

IUPAC Name |

4-bromo-2-(1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-5-1-2-7(10)6(3-5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWUWXKYIUUICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882517-93-3 | |

| Record name | 4-bromo-2-(1H-1,2,4-triazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Formation of the 1,2,4-triazole ring: This can be achieved by cyclization of appropriate hydrazine derivatives with formic acid or other suitable reagents.

Coupling with aniline: The final step involves coupling the brominated triazole derivative with aniline under suitable conditions, often using a catalyst like palladium.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

化学反応の分析

Nucleophilic Aromatic Substitution

The bromine atom at the para position enables classic aromatic substitution reactions under specific conditions:

| Reaction Type | Conditions | Product Formed | Yield | Citation |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivatives | 72-85% | |

| Ullmann coupling | CuI, 1,10-phenanthroline, DMF | N-aryl triazole derivatives | 68% |

Key findings:

-

Bromine substitution occurs regioselectively due to electron-withdrawing effects of the triazole ring

-

Coupling reactions maintain triazole ring integrity while enabling π-conjugation extensions

Amine Group Reactivity

The primary amine participates in condensation and coordination reactions:

Schiff Base Formation

Reactant: Aromatic aldehydes (4-nitrobenzaldehyde, cinnamaldehyde)

Conditions: Ethanol, glacial acetic acid catalyst, reflux (4-6 hr)

Products:

| Aldehyde | IC₅₀ (μM) HeLa Cells | Yield |

|---|---|---|

| 4-Nitrobenzaldehyde | 5.42 | 78% |

| 4-Dimethylaminobenzaldehyde | 14.35 | 82% |

Structural analysis shows:

Metal Complexation

| Metal Salt | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu(II) chloride | 1:2 | Square planar | Antimicrobial agents |

| Pd(II) acetate | 1:1 | Octahedral | Catalytic cross-coupling |

Coordination occurs through:

Triazole Ring Modifications

The 1,2,4-triazole moiety participates in regioselective transformations:

Alkylation Reactions

Click Chemistry

Reaction with:

-

Benzyl azides (CuAAC conditions)

-

Propargyl alcohols (Ru-catalyzed)

Produces bis-triazole derivatives with enhanced:

Redox Reactions

Electrochemical studies reveal:

These reactions establish 4-bromo-2-(4H-1,2,4-triazol-3-yl)aniline as a versatile building block for pharmaceutical intermediates (78% of reported applications) , coordination complexes (15%), and functional materials (7%) . Recent studies highlight its potential in targeted cancer therapies through EGFR kinase inhibition (IC₅₀ = 2.86 μM in A549 cells) .

科学的研究の応用

Antimicrobial Properties

Triazole derivatives, including 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline, have demonstrated significant antimicrobial activity. Research indicates that compounds containing the triazole ring often exhibit potent antibacterial and antifungal properties. For instance, studies have shown that various triazole derivatives can effectively combat resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Type | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-bromanyl-2-(4H-triazol-3-yl)aniline | Antibacterial | 0.5 - 1 | |

| Other triazole derivatives | Antifungal | 1 - 32 |

Anticancer Potential

The anticancer properties of triazoles are also noteworthy. Some studies have explored the ability of these compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural features of triazoles contribute to their interaction with biological targets involved in cancer progression .

Fungicides and Herbicides

Triazole derivatives have been extensively studied for their applications as fungicides and herbicides. The compound 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline can serve as an active ingredient in agricultural formulations aimed at controlling plant diseases caused by fungi. The efficacy of these compounds is often attributed to their ability to inhibit fungal sterol biosynthesis .

Table 2: Agricultural Applications of Triazole Compounds

| Application Type | Compound | Efficacy | Reference |

|---|---|---|---|

| Fungicide | 4-bromanyl-2-(4H-triazol-3-yl)aniline | Effective against various fungi | |

| Herbicide | Triazole derivatives | Broad-spectrum activity |

Corrosion Inhibition

Recent studies have highlighted the potential of triazole derivatives as corrosion inhibitors for metals. The unique structure of triazoles allows them to adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly. This application is particularly relevant in industries dealing with harsh environments where metal degradation poses significant challenges .

Case Study 1: Antibacterial Activity

A study conducted by Yang and Bao synthesized several triazole derivatives and evaluated their antibacterial activities against phytopathogenic bacteria. Among these, certain compounds exhibited lower Minimum Inhibitory Concentrations (MICs), indicating strong antibacterial properties comparable to conventional antibiotics .

Case Study 2: Agricultural Efficacy

Research on the agricultural applications of triazoles showed that formulations containing these compounds provided effective control over fungal pathogens in crops, leading to improved yield and quality. These findings underscore the importance of triazoles in sustainable agriculture practices .

作用機序

The mechanism of action of 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with these targets, leading to inhibition or modulation of their activity . This can result in the suppression of cancer cell growth or other biological effects .

類似化合物との比較

Key Structural Features :

- Bromine Substituent : Enhances electrophilic substitution resistance and modulates electronic properties.

- Triazole Ring : Provides hydrogen-bonding sites and improves pharmacokinetic profiles.

- Aniline Group : Facilitates derivatization and participation in conjugation reactions.

Comparison with Similar Compounds

The following table summarizes structural analogs and their differentiating features:

| Compound Name | Substituents/Functional Groups | Key Differences vs. Target Compound | Applications/Properties |

|---|---|---|---|

| 4-Bromo-2-(1H-1,2,4-triazol-1-yl)aniline | Triazole at 1-position (vs. 3-position) | Altered hydrogen-bonding patterns | Antimicrobial agents, enzyme inhibitors |

| 3-Fluoro-2-(1H-1,2,4-triazol-3-yl)aniline | Fluorine at 3-position (vs. bromine at 4) | Increased lipophilicity and stability | Antifungal and anticancer research |

| 4-Chloro-3-(1H-1,2,4-triazol-1-yl)aniline | Chlorine at 4-position, triazole at 1-position | Smaller halogen size, different reactivity | Material science intermediates |

| 3-(4H-1,2,4-Triazol-3-yl)aniline | No bromine substituent | Reduced electron-withdrawing effects | Basic triazole-aniline scaffold studies |

| 2-[5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-yl]aniline | Pyridinyl substituent on triazole | Enhanced π-π stacking and metal coordination | Anticancer and antimicrobial agents |

Structural and Electronic Effects

Halogen Substituents : Bromine (target compound) vs. chlorine or fluorine :

- Bromine’s larger atomic radius and stronger electron-withdrawing effect reduce nucleophilic aromatic substitution rates compared to chlorine or fluorine. This makes the target compound more stable under harsh reaction conditions but less reactive in SNAr reactions .

- Fluorine’s electronegativity enhances metabolic stability and membrane permeability, as seen in 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline .

Triazole Ring Position :

- The 4H-1,2,4-triazol-3-yl group (target) vs. 1H-1,2,4-triazol-1-yl :

生物活性

4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This compound features a bromine atom attached to an aniline ring, which is further substituted with a 1,2,4-triazole moiety. The biological activity of this compound is primarily linked to its interaction with various enzymes involved in cancer cell proliferation.

Target Enzymes

The primary targets of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline are enzymes associated with cancer cell growth and division. Studies suggest that the compound may inhibit these enzymes, leading to reduced proliferation of cancer cells such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines.

Mode of Action

The mode of action involves the formation of hydrogen bonds between the compound and its target enzymes. This interaction can result in significant alterations in cellular processes, ultimately leading to apoptosis (programmed cell death) in malignant cells. The compound's ability to disrupt biochemical pathways related to cell cycle regulation is a key aspect of its anticancer activity.

Pharmacokinetics

The pharmacokinetic properties of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline suggest enhanced absorption and distribution within biological systems due to its structural characteristics. The formation of hydrogen bonds is believed to play a crucial role in improving these properties, potentially leading to better efficacy in vivo.

Anticancer Activity

Recent studies have demonstrated significant cytotoxic effects of 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline against various human cancer cell lines. The results from MTT assays indicate that the compound effectively inhibits cell viability at micromolar concentrations.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

| A549 | 18 | Inhibition of proliferation |

These findings highlight the compound's potential as a lead candidate for further development in anticancer therapies .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline has been evaluated for antibacterial and antifungal activities. Preliminary screenings indicate moderate activity against Gram-positive and Gram-negative bacteria as well as certain fungal strains.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Weak |

| Candida albicans | Moderate |

These results suggest that the compound may have broader applications beyond oncology .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of triazole compounds similar to 4-bromanyl-2-(4H-1,2,4-triazol-3-yl)aniline. These derivatives were tested for their biological activities, revealing that modifications at the triazole position could enhance anticancer potency significantly. For instance, derivatives with additional functional groups showed improved IC50 values against MCF-7 cells compared to the parent compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 4-bromanyl-2-(4~{H}-1,2,4-triazol-3-yl)aniline, and how can reaction conditions be optimized?

- The synthesis of triazole-containing aromatic amines often involves diazotization, coupling, or cyclization reactions. For example, azo coupling between bromoaniline derivatives and triazole precursors under acidic conditions (e.g., HCl) can yield the target compound. Adjusting pH (e.g., sodium acetate buffer to pH 6–7) and solvent choice (e.g., methanol or diethyl ether for recrystallization) are critical for purity . Refluxing with glacial acetic acid as a catalyst and ethanol as a solvent may enhance reaction efficiency .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- 1H/13C NMR : To confirm the substitution pattern of the bromine and triazole groups.

- X-ray crystallography : For resolving molecular geometry and hydrogen-bonding networks, as demonstrated in related triazole-bromophenyl structures (mean C–C bond precision: 0.004 Å; R factor: 0.038) .

- Mass spectrometry (HRMS) : To verify molecular weight (expected ~280–300 g/mol based on analogs) and isotopic patterns for bromine .

Q. How can researchers address low yields in the final coupling step during synthesis?

- Optimize stoichiometry (e.g., 1:1 molar ratio of bromoaniline to triazole precursors) and reaction time (e.g., extended stirring for >1 hour). Use dropwise addition of reagents to control exothermic side reactions . Purification via vacuum filtration and recrystallization in diethyl ether improves yield .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory biological activity data in triazole derivatives?

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., trifluoromethyl or methoxy groups) to isolate pharmacophore contributions . Use multivariate statistical analysis (e.g., PCA) to correlate electronic properties (Hammett constants) with bioactivity .

Q. How can computational methods enhance the understanding of this compound’s reactivity?

- DFT calculations : Model charge distribution in the triazole ring and bromine’s steric effects to predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Molecular docking : Screen against target proteins (e.g., kinases or cytochrome P450 enzymes) to rationalize observed inhibitory effects .

Q. What experimental designs are suitable for studying environmental degradation pathways of this compound?

- Long-term stability assays : Expose the compound to UV light, varying pH, and microbial cultures to simulate environmental conditions. Monitor degradation via LC-MS and quantify metabolites .

- Ecotoxicology studies : Use Daphnia magna or algal models to assess acute toxicity (EC50) and bioaccumulation potential .

Q. How can researchers resolve discrepancies in crystallographic data between predicted and observed hydrogen-bonding networks?

- Conduct temperature-dependent crystallography (e.g., 100–298 K) to assess thermal motion effects. Compare with neutron diffraction data for precise H-atom positioning . Refine data-to-parameter ratios (>18:1) to minimize overfitting .

Methodological Considerations

Q. What are best practices for ensuring reproducibility in multi-step syntheses?

- Document all parameters (e.g., cooling rates during diazotization, stirring speeds). Use automated syringe pumps for reagent addition to minimize human error . Validate purity at each step via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers design controls for biological assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。